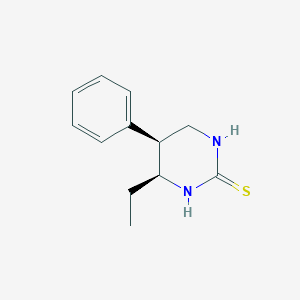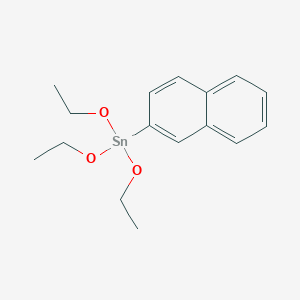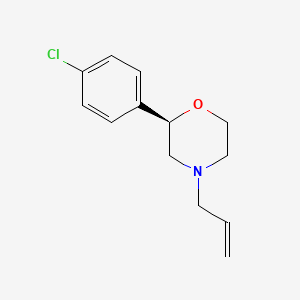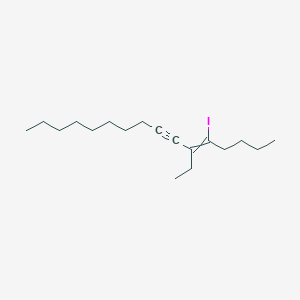
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its tetrahydropyrimidine ring, which is substituted with an ethyl group at the 4-position and a phenyl group at the 5-position. The presence of the thione group at the 2-position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding tetrahydropyrimidine derivative.
Substitution: The ethyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s chiral nature allows for selective binding to chiral receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-one
- (4S,5S)-4-Methyl-5-phenyltetrahydropyrimidine-2(1H)-thione
- (4S,5S)-4-Ethyl-5-(4-chlorophenyl)tetrahydropyrimidine-2(1H)-thione
Uniqueness
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
921772-07-8 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
(4S,5S)-4-ethyl-5-phenyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-2-11-10(8-13-12(15)14-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H2,13,14,15)/t10-,11+/m1/s1 |
InChI Key |
AISQVHHFGGDOAO-MNOVXSKESA-N |
Isomeric SMILES |
CC[C@H]1[C@H](CNC(=S)N1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(CNC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)

![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)

![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)

![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)
